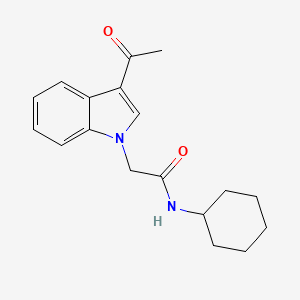

![molecular formula C16H15N5O B5823179 1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5823179.png)

1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone involves intricate reactions, including cycloadditions and condensations. For instance, the synthesis of quinazolin-4(3H)-ones via amidine N-arylation represents a relevant synthetic route, showcasing the preparation of complex quinazolinone derivatives through strategic catalytic and reactive steps (Li et al., 2013).

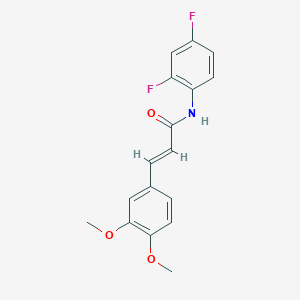

Molecular Structure Analysis

Molecular structure analysis reveals the geometrical and electronic attributes critical to understanding the compound's reactivity and interaction. The crystal and molecular structure of a related pyrimidinone derivative provides insight into the tautomeric forms and intermolecular interactions within the solid state, elucidating the structural basis for its chemical properties (Craciun et al., 1998).

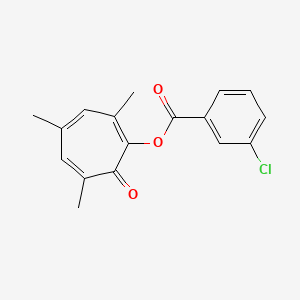

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature often result in the formation of diverse heterocyclic systems, indicating a wide range of chemical reactivity. The synthesis and transformation of cycloadducts into cyclohepta[g]quinazoline derivatives from reactions with tropone exemplify the compound's versatility in forming complex heterocyclic structures (Ikuno et al., 1995).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are intrinsic to the compound's utility in various applications. These properties are determined by the molecular structure and intermolecular forces, as illustrated by the detailed study of related pyrimidinone derivatives.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are crucial for the compound's application in chemical syntheses and other processes. The reactivity of 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines showcases the chemical versatility and potential reactivity patterns of compounds within this class (Kornicka et al., 2004).

Mécanisme D'action

Target of Action

The compound “1-{4-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone” is a derivative of quinazoline . Quinazoline derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, and anti-hypertension . .

Mode of Action

The mode of action of quinazoline derivatives is diverse and depends on the specific derivative and its target. For instance, some quinazoline derivatives inhibit enzymes, while others interact with receptors or other cellular components

Biochemical Pathways

Quinazoline derivatives can affect various biochemical pathways depending on their specific targets . For example, some quinazoline derivatives have been found to inhibit the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism . .

Pharmacokinetics

The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). These properties can greatly influence a compound’s bioavailability and therapeutic effects. For instance, linagliptin, a quinazoline derivative, shows modest oral bioavailability, is rapidly absorbed, and has a half-life of 131 hours . .

Result of Action

The result of a compound’s action refers to the molecular and cellular effects it produces. For example, some quinazoline derivatives have been found to exhibit antimicrobial activities . .

Propriétés

IUPAC Name |

1-[4-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-5-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-9-12-6-4-5-7-14(12)20-16(19-9)21-15-17-8-13(11(3)22)10(2)18-15/h4-8H,1-3H3,(H,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYKOGWLAJGVCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC2=CC=CC=C12)NC3=NC=C(C(=N3)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B5823098.png)

![4-({3-[(4-fluorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5823106.png)

![1-(2-fluorophenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5823118.png)

![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5823124.png)

![1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine](/img/structure/B5823130.png)

![3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B5823145.png)

![N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5823152.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5823183.png)